Cas no 81-64-1 (Quinizarin)

Quinizarin structure
Quinizarin structure
Productnaam:Quinizarin
CAS-nummer:81-64-1
MF:C14H8O4
MW:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin Chemische en fysische eigenschappen

Naam en identificatie

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • Inchi: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • InChI-sleutel: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • LACHT: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • BRN: 1914036

Berekende eigenschappen

  • Exacte massa: 240.04200
  • Monoisotopische massa: 240.042
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 0
  • Complexiteit: 342
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Topologisch pooloppervlak: 74.6
  • Aantal tautomers: 8
  • XLogP3: 3.7

Experimentele eigenschappen

  • Kleur/vorm: Orange crystals precipitated from acetic acid and diethyl ether, while dark red needle crystals precipitated from alcohol, benzene and toluene.
  • Dichtheid: 1.3032 (rough estimate)
  • Smeltpunt: 196.0 to 202.0 deg-C
  • Kookpunt: 450ºC
  • Vlampunt: 222ºC
  • Brekindex: 1.5430 (estimate)
  • Oplosbaarheid: <1g/l
  • Waterverdelingscoëfficiënt: <1G/L(20ºC)
  • PSA: 74.60000
  • LogboekP: 1.87320
  • Merck: 8064
  • Kleurindex: 58050
  • Oplosbaarheid: Slightly soluble in water, soluble in concentrated sulfuric acid, sodium hydroxide solution, chlorobenzene, toluene, xylene, dichlorobenzene, red in alcohol, brown and yellow fluorescence in ether, purple in alkali and ammonia. In case of carbon dioxide, a black precipitate is formed, 1g of which can be dissolved in 13g of boiling glacial acetic acid. Can sublimate.
  • Dampfdruk: 1 mmHg ( 196.7 °C)
  • pka: pK (18°) 9.51

Quinizarin Beveiligingsinformatie

  • Symbool: GHS07
  • Prompt:warning
  • Signaalwoord:Warning
  • Gevaarverklaring: H317
  • Waarschuwingsverklaring: P280
  • Vervoersnummer gevaarlijk materiaal:UN 3077 9 / PGIII
  • WGK Duitsland:2
  • Code gevarencategorie: 50/53
  • Veiligheidsinstructies: S22-S24/25
  • RTECS:CB6600000
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36/37/38
  • TSCA:Yes
  • Veiligheidstermijn:4.1
  • Verpakkingsgroep:II; III
  • Opslagvoorwaarde:Sealed in dry,Room Temperature

Quinizarin Douanegegevens

  • HS-CODE:2914610000
  • Douanegegevens:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Quinizarin Prijsmeer >>

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Quinizarin Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
Referentie
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Oxygen
Referentie
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

Synthetic Routes 3

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referentie
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referentie
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referentie
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
Referentie
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Ethylenediamine
Referentie
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
Referentie
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

Synthetic Routes 10

Reactievoorwaarden
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
Referentie
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

Synthetic Routes 11

Reactievoorwaarden
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
Referentie
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

Synthetic Routes 12

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referentie
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
Referentie
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

Synthetic Routes 14

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
Referentie
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

Synthetic Routes 15

Reactievoorwaarden
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
Referentie
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

Synthetic Routes 16

Reactievoorwaarden
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
Referentie
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Synthetic Routes 17

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
Referentie
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

Synthetic Routes 18

Reactievoorwaarden
1.1 Reagents: Nitric acid
Referentie
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

Synthetic Routes 19

Reactievoorwaarden
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
Referentie
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

Synthetic Routes 20

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 21

Reactievoorwaarden
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

Synthetic Routes 22

Reactievoorwaarden
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
Referentie
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

Synthetic Routes 23

Reactievoorwaarden
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
Referentie
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

Synthetic Routes 24

Reactievoorwaarden
1.1 Reagents: Sulfuric acid
Referentie
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

Synthetic Routes 25

Reactievoorwaarden
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
Referentie
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin Leveranciers

Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
Ordernummer:sfd17279
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:37
Prijs ($):discuss personally

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Tiancheng Chemical (Jiangsu) Co., Ltd
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